molecular formula C16H16N2O3S B2517963 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide CAS No. 2380068-61-9

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide

Cat. No.: B2517963
CAS No.: 2380068-61-9
M. Wt: 316.38
InChI Key: KWUQHVRMOVSAPR-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the furan and thiophene rings through various coupling reactions. The final step usually involves the formation of the acetamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is not well-understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide: A similar compound with a slight variation in the position of the furan ring.

    2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-3-yl]methyl}acetamide: Another similar compound with a different position of the thiophene ring.

Uniqueness

What sets 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be delineated as follows:

  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 320.43 g/mol

This compound features an oxazole ring and a thiophene moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance, derivatives containing oxazole and thiophene rings have shown significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundTarget OrganismActivity (MIC)Reference
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CPseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Mechanism of Action :

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to interfere with the G1/S transition in cancer cells.
Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15Apoptosis induction
HeLa (cervical cancer)20Cell cycle arrest
A549 (lung cancer)25Apoptosis induction

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of related compounds against resistant strains of bacteria. The results demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for further development in antibiotic therapies .

Study 2: Cancer Cell Line Evaluation

In a separate investigation published in Cancer Letters, researchers examined the effects of the compound on various cancer cell lines. They reported a significant reduction in cell viability at concentrations above 10 µM, with detailed analysis revealing that the compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-10-15(11(2)21-18-10)6-16(19)17-7-14-5-13(9-22-14)12-3-4-20-8-12/h3-5,8-9H,6-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUQHVRMOVSAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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